molecular formula C9H18BrNO B1296136 2-Bromo-n-heptylacetamide CAS No. 5463-16-1

2-Bromo-n-heptylacetamide

Cat. No. B1296136
CAS RN: 5463-16-1
M. Wt: 236.15 g/mol
InChI Key: IKIDKUUEELNQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bromoacetamide derivatives is a topic of interest due to their potential pharmacological applications. Paper describes the synthesis of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, which was achieved with good yield and characterized by various spectroscopic techniques. Similarly, paper discusses the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, which is a related compound, and highlights the importance of the acetamino group in the synthesis process. The synthesis is metal-free and proceeds under mild conditions, indicating a potentially efficient method for producing such compounds.

Molecular Structure Analysis

The molecular structure of bromoacetamide derivatives is crucial for understanding their biological activity. In paper , the structure of the synthesized compound was confirmed by X-ray diffraction (XRD) studies, revealing an orthorhombic crystal structure with specific intermolecular interactions that stabilize the crystal. These interactions were further analyzed using Hirshfeld surfaces and two-dimensional fingerprint plot analysis. The molecular structure is a key factor in the drug design process, as it influences the interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of bromoacetamide derivatives can be complex and is influenced by the presence of functional groups and the overall molecular framework. Paper investigates the reaction mechanism of 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide, concluding that it proceeds via a radical-anion radical chain process. This insight into the reaction mechanism can be valuable for designing new synthetic routes and understanding the stability of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoacetamide derivatives are determined by their molecular structure and are important for their application as drugs. Paper synthesizes a series of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives and characterizes them using various spectroscopic methods. The antidepressant and anticonvulsant activities of these compounds were evaluated, demonstrating the significance of their physicochemical properties in relation to their biological activity.

Scientific Research Applications

Metabolic Pathways

  • Metabolic pathways in different species : A study by Carmo et al. (2005) explored the metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally related to bromoacetamides. They found species-specific metabolic pathways in humans, monkeys, dogs, rabbits, rats, and mice, which may inform the metabolic behavior of 2-Bromo-n-heptylacetamide.

Synthesis and Chemical Transformation

  • Synthesis of hybrid scaffolds : Nazir et al. (2018) Nazir et al. (2018) synthesized 2-bromo-N-phenyl/arylacetamides as part of creating new compounds with potential antidiabetic properties. This demonstrates the utility of bromoacetamides in the synthesis of medically relevant compounds.

  • Regioselective dibromohydration : The work by Qiu et al. (2017) describes a method for the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, which may be applicable to compounds like 2-Bromo-n-heptylacetamide for synthesizing specific derivatives.

Biological Activities and Applications

  • Antifungal and Antibiofilm Activity : Research by De Melo et al. (2020) on 2-bromo-N-phenylacetamide showed significant antifungal and antibiofilm activity against Cryptococcus neoformans, suggesting potential medical applications for bromoacetamides in treating fungal infections and biofilm-associated issues.

  • Anticonvulsant and Antidepressant Activity : The study by Xie et al. (2013) synthesized derivatives of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide and found them to have anticonvulsant and antidepressant activities in animal models.

Safety And Hazards

While specific safety and hazard information for 2-Bromo-n-heptylacetamide is not available, general safety measures for handling chemicals include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

2-bromo-N-heptylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO/c1-2-3-4-5-6-7-11-9(12)8-10/h2-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIDKUUEELNQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280015
Record name 2-bromo-n-heptylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n-heptylacetamide

CAS RN

5463-16-1
Record name NSC15101
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-n-heptylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of n-heptylamine (2.30 g, 20 mmol) in THF (20 ml) was dropped a solution of bromoacetyl bromide (2.02 g, 10 mmol) in THF (10 ml) with ice-cooling and stirring and the mixture was stirred at 0° C. for 1 hour. The reaction solution was concentrated in vacuo, water was added to the residue and the mixture was extracted with ether. The organic layer was washed with water and a saturated sodium chloride solution successively and dried over anhydrous sodium sulfate and the solvent was evaporated therefrom to provide 2.36 g (yield 99%) of crude 2-bromo-N-heptylacetamide as oil.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-n-heptylacetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-n-heptylacetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-n-heptylacetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-n-heptylacetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-n-heptylacetamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-n-heptylacetamide

Citations

For This Compound
2
Citations
B Zhang, JM Watt, C Cordiglieri, W Dammermann… - Scientific Reports, 2018 - nature.com
… , NH), 3.83 (s, 2H, CH 2 CO), 3.24 (m, 2H, CH 2 ), 1.49 (m, 2H, CH 2 ), 1.23 (m, 8 H, 4 × CH 2 ) and 0.83 (m, 3H, CH 3 ) ppm; Nicotinic acid (1.62 mmol) and 2-bromo-N-heptylacetamide …
Number of citations: 15 www.nature.com
AR Stefankiewicz, G Rogez, J Harrowfield… - Dalton …, 2009 - pubs.rsc.org
… 2-bromo-N-heptylacetamide (3). To a solution of bromoacetic acid (0.72 g, 5.2 mmol) in dry DCM (40 ml), N,N′-dicyclohexylcarbodiimide (DCC, 0.98 g, 4.74 mmol) and heptylamine (…
Number of citations: 24 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.